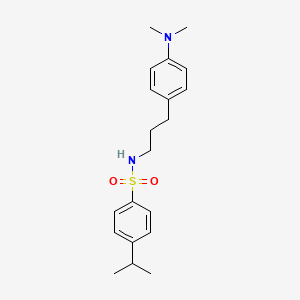
N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropylbenzenesulfonamide” appears to contain a sulfonamide group, a dimethylamino group, and a phenyl group. Sulfonamides are a group of compounds known for their antibiotic properties . The dimethylamino group could potentially make the compound a base, and the phenyl group is a common aromatic ring structure in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . Unfortunately, without specific data, I can’t provide a detailed analysis.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the dimethylamino group could participate in acid-base reactions, and the sulfonamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dimethylamino group could make the compound a weak base .Applications De Recherche Scientifique
Synthesis and Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropylbenzenesulfonamide and its analogs are primarily studied for their potential in synthesis and reaction mechanisms. These compounds serve as key intermediates in the synthesis of various chemically and biologically active compounds. For instance, they are utilized in the preparation of enamines conjugated with a dimethylaminosulfonyl moiety, highlighting their versatility in organic synthesis and their potential application in developing antimicrobial and antifungal agents (Aal et al., 2007).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of compounds synthesized from this compound derivatives have been reported. These studies suggest the potential use of these compounds in developing new antimicrobial and antifungal agents. The synthesized compounds show promising activity against a range of microbial and fungal strains, making them of interest for further pharmacological studies (Aal et al., 2007).
Molecular Docking and Bioassay Studies
Molecular docking and bioassay studies have been conducted on certain derivatives, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, to evaluate their potential as cyclooxygenase-2 inhibitors. These studies offer insights into the molecular interactions and binding affinities of these compounds with specific enzymes, providing a foundation for developing targeted therapeutic agents (Al-Hourani et al., 2016).
Structural and Electronic Properties
The structural and electronic properties of newly synthesized sulfonamide molecules have been characterized through various spectroscopic techniques and computational studies. These investigations help in understanding the physicochemical characteristics of these compounds, aiding in the design of molecules with desired properties for specific applications (Murthy et al., 2018).
Antifungal Activity and Chemical Modifications
Compounds based on this compound have been synthesized and evaluated for their antifungal activity. These studies also explore chemical modifications to optimize their pharmacological properties, demonstrating the importance of structural motifs in enhancing biological activity and developing effective therapeutics (Khodairy et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S/c1-16(2)18-9-13-20(14-10-18)25(23,24)21-15-5-6-17-7-11-19(12-8-17)22(3)4/h7-14,16,21H,5-6,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSFLPUDTJXZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2S)-Piperazin-2-YL]acetonitrile hcl](/img/structure/B2970043.png)
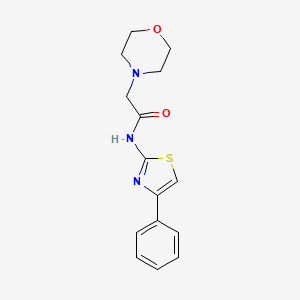
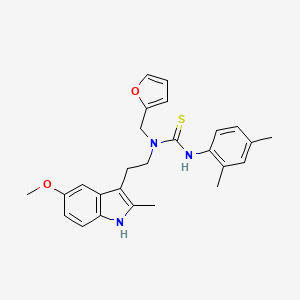
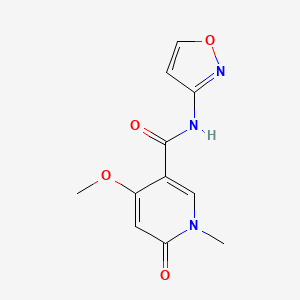

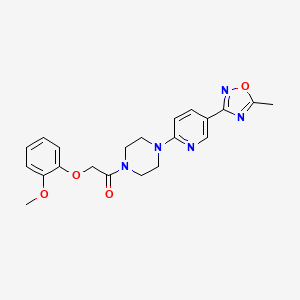
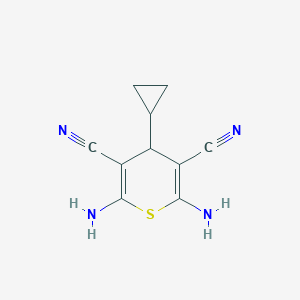

![3-amino-N-(4-methoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2970059.png)

![2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2970063.png)
![5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2970064.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B2970065.png)
![3-Methoxy-4-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propoxy}benzaldehyde](/img/structure/B2970066.png)